molecular formula C15H11ClN2O2 B2373348 (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one CAS No. 866038-33-7

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No.: B2373348
CAS No.: 866038-33-7
M. Wt: 286.72
InChI Key: TXAORZNEFJVBGJ-SDQBBNPISA-N
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Description

The compound is a complex organic molecule that contains an indole group and a pyrrole group, both of which are common in many biologically active molecules . The presence of the chloroacetyl group suggests that it might be reactive .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an acyl chloride could make it reactive, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Structural Analysis and Comparison

  • The structural analysis of a series of substituted 3-methylidene-1H-indol-2(3H)-one derivatives, including (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one, has been conducted. This involved single-crystal X-ray diffraction to compare their solid-state structures, focusing on intermolecular hydrogen bonding patterns, which are significant in understanding the chemical properties of these compounds (Spencer et al., 2010).

Proteomic Analysis in Hepatotoxicity Studies

  • A study investigated the hepatotoxic mechanism of a similar compound, 3Z-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,32H-indol-2-one (Z24), at the protein level in rats. The research identified differentially expressed proteins in the liver and plasma, involved in metabolic pathways, biotransformation, and apoptosis, offering insights into the toxicological profile of related compounds (Wang et al., 2010).

Application in Blue Colorant Pigments

  • The compound has been identified as a versatile pigment discovered in various bacteria species. It exhibits multiple biological behaviors and is gaining popularity in industrial applications such as textiles, medicine, and cosmetics. Its pharmacological significance includes antioxidant, antitumor, antibacterial, and immunomodulatory activities (Ishani et al., 2021).

Impact on Breast Cancer Cells

  • The effects of a histone deacetylase inhibitor combined with a vascular endothelial growth factor receptor-1/2 inhibitor, which includes a derivative of this compound, were examined on MDA-MB-231 breast cancer cells. The study provided insights into the cellular basis of the cytotoxic effect, potentially contributing to the development of therapies for aggressive breast carcinoma (Librizzi et al., 2016).

Toxicological Evaluation in Human Liver Cells

  • A toxicogenomic study evaluated the toxicity of a similar compound, Z24, using human liver cells. This research provided insights into the toxicological mechanisms, suggesting that apoptosis in hepatocytes might lead to impairment of energy and lipid metabolism, thus resulting in hepatotoxicity (Wang et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with similar structures have diverse biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the indole and pyrrole groups .

Properties

IUPAC Name

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-7-14(19)9-5-10(17-8-9)6-12-11-3-1-2-4-13(11)18-15(12)20/h1-6,8,17H,7H2,(H,18,20)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAORZNEFJVBGJ-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CN3)C(=O)CCl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=CN3)C(=O)CCl)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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